Bis(triphenyltin)sulfide
Overview
Description
Bis(triphenyltin)sulfide is a chemical compound with the molecular formula C36H30SSn2 and a molecular weight of 732.108 g/mol . It is also known by its systematic name 1,1,1,3,3,3-Hexaphenyldistannathiane . This compound is characterized by the presence of two tin (Sn) atoms and a sulfur (S) atom, each bonded to phenyl groups.
Mechanism of Action
Target of Action
Organotin compounds, a category to which bis(triphenyltin)sulfide belongs, have been reported to have biomedical applications . They are known to interact with cellular components and can influence enzymatic and biochemical activities
Mode of Action
Organotin compounds, in general, are known to increase the potency of organic compounds and lower the required dosages of action as complexation increases the lipophilic character . They have cytotoxic effects, the ability to bind with DNA, anti-proliferating nature, and apoptotic-inducing nature . This compound might share similar properties, but specific studies are required to confirm this.
Biochemical Pathways
Organotin compounds have been reported to alter steroid hormone biosynthesis and retinol metabolism . These alterations could potentially affect both reproduction and lipogenesis functions . The ubiquitin proteasome system and immune system might also be targets .
Result of Action
Organotin compounds are known for their cytotoxic effects and ability to induce apoptosis . They can also bind with DNA and exhibit anti-proliferative nature . It is plausible that this compound might have similar effects, but specific studies are required to confirm this.
Action Environment
This compound is classified as hazardous to the aquatic environment, with both acute and chronic effects . It is toxic if swallowed, in contact with skin, or if inhaled . Therefore, its action, efficacy, and stability could be influenced by environmental factors such as the presence of water bodies, air quality, and exposure routes. It is advised to handle this compound only outdoors or in a well-ventilated area, and avoid its release to the environment .
Biochemical Analysis
Cellular Effects
Bis(triphenyltin)sulfide, like other organotin compounds, can have significant effects on cellular processes . It has been classified as moderately toxic by ingestion
Molecular Mechanism
Organotin compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Organotin compounds are generally stable and resistant to degradation .
Dosage Effects in Animal Models
Organotin compounds have been found to exert various effects in animal models, often dependent on the dosage .
Metabolic Pathways
Organotin compounds can participate in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
Organotin compounds can interact with various transporters and binding proteins .
Subcellular Localization
The localization of a protein or compound within a cell can significantly impact its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triphenyltin)sulfide typically involves the reaction of triphenyltin chloride with sodium sulfide in an organic solvent such as benzene . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(triphenyltin)sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides , while substitution reactions can produce a variety of organotin compounds .
Scientific Research Applications
Bis(triphenyltin)sulfide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial properties.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Triphenyltin chloride
- Dibutyltin dichloride
- Tetraethyltin
Uniqueness
Bis(triphenyltin)sulfide is unique due to its specific structure, which includes two tin atoms bonded to a sulfur atom and phenyl groups. This structure imparts distinct chemical properties, such as its ability to undergo various oxidation, reduction, and substitution reactions .
Properties
IUPAC Name |
triphenyl(triphenylstannylsulfanyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C6H5.S.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCQOKPUDSWFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)S[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30SSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075355 | |
Record name | Distannathiane, hexaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-80-5 | |
Record name | 1,1,1,3,3,3-Hexaphenyldistannathiane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Distannthiane, 1,1,1,3,3,3-hexaphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(triphenyltin)sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161515 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Distannathiane, hexaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaphenyldistannathiane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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